thioxamycin
Description
Properties
CAS No. |
124883-37-0 |
|---|---|
Molecular Formula |
C52H48N16O15S4 |
Molecular Weight |
1265.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[[(14S,17R)-14-[(1R)-1-hydroxyethyl]-31-methyl-38,41-dimethylidene-17-(methylsulfanylmethyl)-12,15,22,29,36,39-hexaoxo-19,43-dioxa-9,26,33-trithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoylamino]prop-2-enoylamino]prop-2-enoic acid |
InChI |
InChI=1S/C52H48N16O15S4/c1-19(38(70)55-20(2)41(73)60-25(7)52(80)81)54-39(71)21(3)56-43(75)28-11-10-27-37(62-28)29-13-82-48(64-29)23(5)58-40(72)22(4)57-45(77)32-17-86-50(66-32)24(6)59-44(76)31-16-85-35(61-31)12-53-42(74)30-14-83-49(65-30)34(15-84-9)63-47(79)36(26(8)69)68-46(78)33-18-87-51(27)67-33/h10-11,13-14,16-18,24,26,34,36,69H,1-5,7,12,15H2,6,8-9H3,(H,53,74)(H,54,71)(H,55,70)(H,56,75)(H,57,77)(H,58,72)(H,59,76)(H,60,73)(H,63,79)(H,68,78)(H,80,81)/t24?,26-,34+,36+/m1/s1 |
InChI Key |
GATPMIKWKVOBMF-GZASFEHQSA-N |
Isomeric SMILES |
CC1C2=NC(=CS2)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C5=NC(=CS5)C(=O)N[C@H](C(=O)N[C@H](C6=NC(=CO6)C(=O)NCC7=NC(=CS7)C(=O)N1)CSC)[C@@H](C)O |
Canonical SMILES |
CC1C2=NC(=CS2)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C5=NC(=CS5)C(=O)NC(C(=O)NC(C6=NC(=CO6)C(=O)NCC7=NC(=CS7)C(=O)N1)CSC)C(C)O |
Synonyms |
thioxamycin |
Origin of Product |
United States |
Discovery, Isolation, and Historical Research Context
Initial Discovery and Early Investigations of Thioxamycin
This compound was first reported as a new peptide antibiotic in 1989. nih.gov Initial studies identified it as an acidic and lipophilic compound containing both thiazole (B1198619) and oxazole (B20620) rings within its structure. nih.govjst.go.jp Elemental analysis and mass spectrometry suggested a molecular formula of C₅₂H₄₈N₁₆O₁₅S₄. nih.govjst.go.jp Further chemical analysis through acid hydrolysis revealed the presence of one mole of threonine and three unusual amino acids. nih.govjst.go.jp Early investigations also highlighted its in vitro activity against a range of bacteria, including anaerobic Gram-positive and Gram-negative bacteria, as well as aerobic Gram-positive bacteria. nih.govjst.go.jp
Identification and Characterization of this compound-Producing Organisms
This compound is a natural product synthesized by specific strains of bacteria. The primary producers of this compound identified in early research are species belonging to the genus Streptomyces. nih.govjst.go.jpfrontiersin.org One of the initial producing organisms was designated as Streptomyces sp. nih.govjst.go.jp Another producing strain, Streptomyces sp. DP94, was also identified. nih.gov Streptomyces are Gram-positive bacteria known for their complex life cycle and their remarkable ability to produce a wide variety of secondary metabolites, including many clinically important antibiotics. frontiersin.org The identification of the producing organisms was a critical step, enabling further studies into the biosynthesis and cultivation conditions for this compound production.
Methodologies for this compound Isolation and Purification in Research Settings
The isolation and purification of this compound from bacterial cultures involve a series of standard techniques in natural product chemistry. googleapis.com Given its lipophilic and acidic nature, the process typically begins with the extraction of the culture broth. nih.govjst.go.jp Standard separation techniques are then employed to isolate the compound. googleapis.com While specific details of the purification process can vary, they generally rely on chromatographic methods to separate this compound from other metabolites present in the crude extract. cardiff.ac.uk
Historical Significance and Context within Thiopeptide Natural Product Research
The discovery of this compound contributed to the growing family of thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). mdpi.comillinois.edu Thiopeptides are characterized by their highly modified structures, which include a central nitrogen-containing six-membered ring, multiple thiazole rings, and dehydroamino acids. mdpi.comlatticescipub.com The elucidation of this compound's structure and activity added to the understanding of the structural diversity and biological potential of this class of compounds. mdpi.com Research into thiopeptides, including this compound, has been driven by their potent activity against various drug-resistant pathogens. frontiersin.org The unique structural motifs of thiopeptides, such as the one found in this compound, have made them interesting targets for synthetic chemistry and for studies aimed at understanding their mode of action and biosynthetic pathways. mdpi.comlatticescipub.compnas.org
Biosynthesis and Genetic Basis of Thioxamycin Production
Identification and Characterization of the Thioxamycin Biosynthetic Gene Cluster
The biosynthetic gene cluster (BGC) responsible for producing a thiopeptide antibiotic is a contiguous stretch of genes that code for the enzymes and proteins required for its synthesis. frontiersin.org The this compound BGC, like those for other thiopeptides such as berninamycin, contains genes encoding a precursor peptide and a suite of modifying enzymes. researchgate.netzlibrary.to Genome mining and analysis have revealed that the BGC for this compound shows significant similarity to the berninamycin (ber) cluster from Streptomyces bernensis. researchgate.net
These clusters typically include:
A structural gene encoding the precursor peptide (a RiPP).
Genes for enzymes responsible for post-translational modifications, such as dehydratases, cyclodehydratases, dehydrogenases, and tailoring enzymes. zlibrary.toillinois.edu
Genes involved in resistance and export of the antibiotic. nih.gov
Regulatory genes that control the expression of the entire cluster. nih.govnih.gov
The co-localization of these genes facilitates the coordinated production of the complex this compound molecule. nih.gov The characterization of such clusters is fundamental to understanding how the antibiotic is assembled and for potential bioengineering efforts. frontiersin.orgmdpi.com
Enzymology of Key Biosynthetic Steps in this compound Formation
The biosynthesis of this compound is a multi-step enzymatic process that transforms a simple, ribosomally-produced peptide into a structurally complex and biologically active natural product.
This compound belongs to the class of natural products known as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). nih.govfrontiersin.org This biosynthetic strategy begins with the ribosomal synthesis of a precursor peptide, which consists of two main parts: an N-terminal "leader peptide" and a C-terminal "core peptide". illinois.edu
The leader peptide acts as a recognition sequence, guiding the modifying enzymes to the core peptide, which will ultimately become the final this compound structure. illinois.edu After a series of extensive post-translational modifications, the leader peptide is proteolytically cleaved to release the mature, active antibiotic. illinois.edu This biosynthetic logic allows for the creation of immense structural diversity from a genetically encoded starting point. illinois.edunih.gov The enzymes within the BGC are responsible for executing these precise modifications. illinois.edu Radical SAM enzymes, a superfamily of enzymes known for catalyzing a wide range of complex biochemical reactions, are also known to be involved in the biosynthesis of several RiPPs, including some thiopeptides. frontiersin.org
A defining characteristic of this compound is its collection of heterocyclic rings, including thiazoles and oxazoles, which are critical for its structure and activity. jst.go.jp These heterocycles are not incorporated directly but are formed through the post-translational modification of specific amino acid residues within the core peptide. researchgate.net
The formation of these rings generally proceeds through the following steps:
Dehydration : Serine and threonine residues in the core peptide are dehydrated by specific dehydratase enzymes to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. researchgate.netillinois.edu In thiopeptide biosynthesis, this dehydration is often catalyzed by a two-component system involving a glutamyl-tRNA synthetase-like enzyme and a glutamate (B1630785) elimination domain (ED). researchgate.net
Cyclodehydration : Cysteine residues react with adjacent dehydrated residues (Dha) in a cyclization reaction catalyzed by a cyclodehydratase (often a YcaO-domain-containing protein) to form thiazoline (B8809763) rings. illinois.edu Similarly, serine and threonine residues can be cyclized to form oxazoline (B21484) rings. illinois.eduresearchgate.net
Oxidation : The resulting thiazoline and oxazoline rings are then oxidized by a dehydrogenase, typically a flavin mononucleotide (FMN)-dependent enzyme, to yield the final aromatic thiazole (B1198619) and oxazole (B20620) rings. illinois.edu
This sequence of enzymatic reactions transforms a standard peptide chain into a rigid, heterocyclic-rich scaffold. researchgate.net
Beyond the core heterocycle formation, the this compound precursor undergoes further modifications by a suite of "tailoring enzymes" to achieve its final, mature structure. zlibrary.torsc.org These enzymes introduce additional chemical functionalities that fine-tune the molecule's biological activity. rsc.orgnih.gov
Tailoring reactions in thiopeptide biosynthesis can include:
Oxidations and Reductions : Catalyzed by oxidoreductases, which can modify various positions on the peptide scaffold. rsc.orgmdpi.com
Methylation : Methyltransferases can add methyl groups, altering the molecule's steric and electronic properties. nih.govnih.gov
Hydroxylation : Hydroxylases introduce hydroxyl groups, which can serve as handles for further modification or influence solubility and target binding. nih.govrsc.org
Macrocyclization : A key step in many thiopeptides is the formation of a central six-membered nitrogen-containing ring, often proposed to occur via an intramolecular [4+2] aza-Diels-Alder cycloaddition between two dehydroalanine residues. illinois.edu
These tailoring steps are crucial for converting the basic peptide scaffold into the potent antibiotic, this compound. zlibrary.to
The sulfur atoms in this compound are primarily found within its characteristic thiazole rings. jst.go.jp The incorporation of sulfur is a critical part of the biosynthetic pathway and originates from the amino acid cysteine. acs.org
The pathway for sulfur incorporation is intrinsically linked to thiazole formation:
Cysteine as the Sulfur Donor : The core precursor peptide contains cysteine residues at specific positions. illinois.edu
Nucleophilic Attack : During heterocyclization, the thiol group (-SH) of a cysteine residue acts as a nucleophile, attacking an adjacent dehydroalanine residue. illinois.edunih.gov
Thiazoline Ring Formation : This intramolecular reaction, catalyzed by a cyclodehydratase, forms a five-membered thiazoline ring, thereby incorporating the sulfur atom into the heterocyclic structure. illinois.edu
Aromatization : Subsequent oxidation to a thiazole ring creates the final stable, sulfur-containing heterocycle. illinois.edu
This process ensures the precise placement of sulfur atoms as dictated by the genetic template of the precursor peptide. The study of sulfur incorporation is a key area in understanding the biosynthesis of sulfur-containing natural products. acs.orgnih.govnih.gov
Tailoring Enzymes and Post-Translational Modifications in this compound Maturation
Genetic Regulation and Control of this compound Production
The production of this compound is a metabolically demanding process and is therefore tightly regulated at the genetic level to ensure it occurs at the appropriate time and under the right conditions. psu.edu The expression of the this compound biosynthetic gene cluster is controlled by specific regulatory genes often located within or near the cluster itself. nih.govelifesciences.org
Mechanisms of regulation can include:
Pathway-Specific Regulators : Many BGCs contain genes for transcription factors (e.g., of the LuxR or SARP families) that specifically activate the expression of the other genes in the cluster. elifesciences.org
Quorum Sensing : In some cases, antibiotic production is linked to cell density through quorum sensing systems, allowing the bacteria to produce the antibiotic only when the population is large enough. nih.gov
Promoter Systems : The activity of specific promoters can be induced by certain molecules. For instance, some thiopeptides, like thioactin (a derivative of this compound), are known to induce the tipA promoter, suggesting a potential feedback or signaling role. jst.go.jp
Understanding these regulatory circuits is essential for optimizing the production of this compound in industrial fermentation processes.
Strategies for Heterologous Expression and Biosynthetic Pathway Engineering for this compound
The production of this compound and the generation of novel analogs can be significantly enhanced through modern genetic techniques, primarily heterologous expression and biosynthetic pathway engineering. These strategies are crucial for overcoming low production titers in the native producer and for creating structural diversity.
Heterologous Expression
Heterologous expression has become a cornerstone strategy for producing natural products that are difficult to obtain from their native sources. frontiersin.org This involves cloning the entire biosynthetic gene cluster (BGC) responsible for this compound production from its original producer, a Streptomyces species, and introducing it into a more genetically tractable and high-yielding surrogate host. frontiersin.orgfrontiersin.org
Well-characterized Streptomyces strains such as S. coelicolor, S. lividans, and S. albus are frequently used as heterologous hosts due to their established genetic systems, rapid growth, and well-understood secondary metabolism. frontiersin.org The choice of host is critical, as the host's metabolic environment can influence the final products. mdpi.com For instance, expressing the berninamycin BGC in S. lividans and S. coelicolor resulted in the production of known berninamycins, while expression in S. albus J1074 yielded two new linearized analogs, demonstrating that host-specific enzymes can alter the final chemical structure. rsc.org
Cloning large BGCs, which can exceed 100 kb, presents a significant challenge. frontiersin.org To address this, specialized methods such as transformation-associated recombination (TAR) in yeast or the use of cosmid and bacterial artificial chromosome (BAC) vectors are employed to capture the entire gene cluster directly from genomic DNA. frontiersin.orgnih.gov Successful heterologous expression can not only increase the yield of this compound but also facilitate the activation of otherwise silent or cryptic BGCs. frontiersin.orgmdpi.com
Biosynthetic Pathway Engineering
Pathway engineering involves the targeted genetic modification of the this compound BGC to produce novel derivatives. google.com This can be achieved by inactivating or introducing genes to alter the structure of the final molecule. Key engineering strategies applicable to the this compound pathway include:
Precursor Peptide Modification : Altering the primary amino acid sequence of the precursor peptide can lead to the incorporation of different residues into the final macrocyclic structure.
Tailoring Enzyme Manipulation : The enzymes responsible for post-translational modifications, such as dehydratases, cyclodehydratases, and oxidoreductases, can be deleted or swapped to prevent or introduce specific chemical moieties. For example, the biosynthesis of the quinaldic acid and indolic acid moieties found in related thiopeptides like thiostrepton (B1681307) and nosiheptide (B1679978) involves a series of tailoring steps that are prime targets for engineering. nih.govmdpi.com
These engineering efforts can generate a library of this compound analogs, which can then be screened for improved biological activity or novel properties.
Table 1: Strategies for this compound Production and Diversification
| Strategy | Description | Common Host Organisms | Potential Outcomes | Key Methodologies |
|---|---|---|---|---|
| Heterologous Expression | Cloning the this compound BGC into a surrogate host for improved production. frontiersin.org | Streptomyces coelicolor, Streptomyces lividans, Streptomyces albus frontiersin.org | Increased yield, activation of silent clusters, production of novel analogs due to host metabolism. mdpi.comrsc.org | BAC/Cosmid library construction, Transformation-Associated Recombination (TAR) cloning. frontiersin.orgnih.gov |
| Biosynthetic Pathway Engineering | Targeted genetic modification of the BGC to create new derivatives. google.com | Native producer or heterologous host. | Generation of novel this compound analogs with potentially altered bioactivity. | Gene knockout, precursor peptide mutagenesis, tailoring enzyme modification. nih.govmdpi.commdpi.com |
Bioinformatic and Chemoinformatic Analysis of this compound Biosynthetic Machinery
Bioinformatic and chemoinformatic tools are indispensable for identifying, analyzing, and optimizing the production of complex natural products like this compound. scielo.org.mxcd-genomics.com These computational approaches allow researchers to connect genomic data to chemical structures and predict the biosynthetic potential of an organism. nih.gov
Bioinformatic Analysis
The identification of the this compound BGC relies heavily on genome mining. nih.gov Bioinformatic platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to scan bacterial genomes for sequences that encode the enzymatic machinery characteristic of thiopeptide biosynthesis. nih.gov The analysis focuses on identifying key components:
The structural gene encoding the precursor peptide.
Genes for post-translational modification enzymes, such as YcaO-domain proteins involved in cyclodehydration.
Genes for tailoring enzymes responsible for forming the complex heterocyclic core. nih.govmdpi.com
A powerful strategy known as "target-directed genome mining" can prioritize the discovery of BGCs for compounds with a specific mode of action. nih.govnih.gov This method involves searching for orphan BGCs that are physically co-localized with a putative resistance gene. nih.gov Since many thiopeptides, such as thiostrepton, induce the expression of their own resistance genes (e.g., tipA), searching for tipA homologs within or adjacent to uncharacterized BGCs could be a rapid method to discover novel this compound-like gene clusters. pnas.org
Chemoinformatic Analysis
Once this compound or its engineered analogs are produced, chemoinformatics provides a suite of computational methods to analyze their chemical properties and compare them to existing compound libraries. scielo.org.mxnih.gov This analysis helps to characterize the drug-likeness and novelty of the molecules. mdpi.com Key aspects of chemoinformatic analysis include:
Structural Complexity and Diversity : Algorithms can quantify the structural complexity and compare it to that of known natural products and synthetic drugs, which can be an indicator of target selectivity. nih.gov
Physicochemical Property Profiling : Properties such as molecular weight, hydrophobicity (logP), and the number of hydrogen bond donors/acceptors are calculated to assess potential pharmacokinetic properties.
Chemical Space Analysis : This involves mapping the produced compounds in a multidimensional property space to visualize their relationship with known bioactive molecules and identify unique chemical scaffolds. scielo.org.mx
By integrating these computational approaches, researchers can efficiently navigate from gene cluster to chemical product, accelerating the discovery and development of new thiopeptide antibiotics.
Table 2: Bioinformatic and Chemoinformatic Tools in this compound Research
| Tool/Approach | Application | Purpose | Relevant Finding/Platform |
|---|---|---|---|
| antiSMASH | Genome Mining | Identification and annotation of the this compound BGC by detecting key biosynthetic genes. nih.gov | Compares genomic data against a database of known BGCs to predict product class. nih.gov |
| Target-Directed Genome Mining | BGC Prioritization | Rapidly identifies BGCs for antibiotics by searching for co-localized resistance genes. nih.gov | Prioritizes clusters likely to produce compounds with a specific biological activity. nih.govnih.gov |
| Molecular Fingerprinting | Chemoinformatic Analysis | Encodes the chemical structure into a bitstring to quantify structural diversity and similarity to other compounds. nih.gov | Assesses the novelty and diversity of engineered this compound analogs. nih.gov |
| Physicochemical Property Calculation | Chemoinformatic Analysis | Predicts drug-like properties based on molecular structure. mdpi.com | Evaluates analogs against criteria like Lipinski's Rule-of-Five to guide optimization. mdpi.com |
Molecular Mechanism of Biological Action
Identification and Validation of Thioxamycin's Molecular Targets in Cellular Systems
The molecular target of this compound has not been definitively elucidated, a fact that distinguishes it from many other well-characterized thiopeptide antibiotics. illinois.eduresearchgate.netresearchgate.net For many thiopeptides, the size of their primary macrocycle is a key determinant of their molecular target. core.ac.uk However, this compound possesses a large 35-membered macrocycle, and its specific mode of action remains enigmatic. illinois.edu
A significant breakthrough in understanding the general targets of thiopeptides came from the study of the thiostrepton-induced protein A (tipA) gene promoter. The expression of the tipA gene is a defense mechanism for bacteria, as it leads to the production of the TipAS protein, which can sequester and bind thiopeptide molecules, preventing them from inhibiting ribosomal protein synthesis. illinois.edunih.gov The discovery of this compound was aided by its ability to induce this tipA promoter, strongly suggesting that its target is involved in or closely related to the bacterial ribosome and protein synthesis machinery. nih.gov While this induction points towards the ribosome as the likely site of action, the specific binding partner—whether it is a ribosomal RNA component or a protein factor—is not yet confirmed for this compound.
Biochemical Pathways Perturbed by this compound Activity
The primary biochemical pathway understood to be perturbed by thiopeptide activity is protein synthesis. nih.govnih.gov The induction of the tipA promoter by this compound is a direct cellular response to interference with the translational apparatus. nih.gov This system acts as a sensor for the presence of thiopeptides that inhibit ribosome function. illinois.edu By binding to components of the protein synthesis machinery, thiopeptides disrupt the elongation cycle of translation, leading to a halt in the production of essential proteins and ultimately causing bacterial cell death. While this is the broadly accepted pathway for this class of antibiotics, specific details of how this compound perturbs the intricate steps of translation (initiation, elongation, termination) are not yet fully characterized due to its unconfirmed molecular target.
Cellular Responses and Effects Induced by this compound Exposure (e.g., protein synthesis inhibition)
Exposure of susceptible bacteria to this compound elicits specific cellular responses, chief among them being the inhibition of protein synthesis and the subsequent induction of stress-response genes.
Protein Synthesis Inhibition : As a thiopeptide antibiotic, the principal effect of this compound is the disruption of protein translation. This is inferred from its structural similarity to other thiopeptides and its ability to activate the tipA promoter, a system that directly counters ribosome-inhibiting molecules. illinois.edunih.gov
Induction of the tipA Promoter : this compound is a known inducer of the tipA gene. nih.gov This response is a hallmark of many thiopeptides and has been developed into a high-throughput screening method to discover new compounds of this class. The activation of this promoter indicates that the cell has detected a threat to its translational machinery. nih.gov
Comparative Analysis of this compound's Mechanism with Related Thiopeptide Natural Products
The mechanism of action of thiopeptides is diverse and often correlates with the size of the macrocyclic ring structure. This compound's 35-membered ring places it in a different category from the most extensively studied thiopeptides. illinois.eduresearchgate.net
26-Membered Ring Thiopeptides : Compounds such as thiostrepton (B1681307), siomycin, and nosiheptide (B1679978) target the 50S subunit of the bacterial ribosome. They bind to a complex formed by the 23S rRNA and the ribosomal protein L11, interfering with the function of elongation factors. core.ac.uk
29-Membered Ring Thiopeptides : Thiopeptides like GE2270 and amythiamicin have a different target. They inhibit the protein elongation factor Tu (EF-Tu), a crucial G-protein that delivers aminoacyl-tRNA to the ribosome. core.ac.uk By binding to EF-Tu, these antibiotics prevent the formation of the ternary complex required for peptide elongation. core.ac.uk
35-Membered Ring Thiopeptides : The mechanism for this group, which includes this compound and radamycin, is less clear. While this compound exhibits potent antibacterial activity, its molecular target remains unconfirmed. illinois.edu Interestingly, radamycin is also a strong inducer of the tipA gene but is devoid of antibacterial activity, highlighting the structural subtleties that dictate biological function within this class. nih.gov
Below is an interactive table comparing the characteristics of different thiopeptide classes.
| Feature | 26-Membered Ring Thiopeptides | 29-Membered Ring Thiopeptides | 35-Membered Ring Thiopeptides |
| Example Compounds | Thiostrepton, Siomycin, Nosiheptide | GE2270, Amythiamicin | This compound , Radamycin |
| Known Molecular Target | Ribosomal 50S Subunit (23S rRNA & L11 protein) core.ac.uk | Elongation Factor Tu (EF-Tu) core.ac.uk | Unknown/Enigmatic illinois.eduresearchgate.netresearchgate.net |
| Primary Mechanism | Inhibition of ribosome function, interference with elongation factors core.ac.uk | Inhibition of aminoacyl-tRNA delivery to the ribosome core.ac.uk | Presumed inhibition of protein synthesis nih.gov |
Kinetic and Mechanistic Studies of this compound-Target Interactions
Detailed kinetic and mechanistic studies, such as the determination of binding affinities (K_d), inhibition constants (IC₅₀) against a purified target, or co-crystallography, are contingent upon the definitive identification of the molecular target. As the specific binding partner of this compound within the bacterial cell has not yet been validated, there is a lack of published research on the kinetics of its interaction. illinois.eduresearchgate.netresearchgate.net The elucidation of its precise target will be a critical step toward enabling these detailed mechanistic investigations.
Structure Activity Relationship Sar Studies and Analogue Design
Systematic Investigation of Structural Modifications and Their Impact on Thioxamycin's Biological Activity
The biological activity of this compound, a thiopeptide antibiotic, is intricately linked to its complex molecular architecture. Systematic investigations into structural modifications have provided valuable insights into how different parts of the molecule contribute to its function. Thiopeptide antibiotics are characterized by a highly modified peptide backbone containing thiazole (B1198619) rings, oxazole (B20620) rings, and dehydroamino acids. researchgate.netmdpi.comjst.go.jp
Alterations to the number, type, and position of the heterocyclic rings within the peptide chain have a direct effect on the antibiotic efficacy. mdpi.com For instance, the substitution of the 4,2-tandem bisheterocycle (thiazole-oxazole) with 4,2-fused bisheterocycles in related compounds significantly impacts biological activity. mdpi.com This highlights the importance of the specific arrangement of these heterocyclic systems.
Furthermore, modifications to the side chains of the amino acid residues and the macrocyclic structure are crucial. The C-terminal carboxylic acid of the dehydroalanine (B155165) side chain in this compound is a key feature; its replacement with an amide group, as seen in its derivative thioactin, results in a distinct yet related compound. mdpi.com
The following table summarizes the impact of key structural modifications on the biological activity of thiopeptide antibiotics, offering a comparative view that can be extrapolated to understand this compound's SAR.
| Structural Modification | Impact on Biological Activity | Reference Compound Example |
| Alteration in number and type of heterocyclic rings | Directly affects antibiotic efficacy | Microcin B17 mdpi.com |
| Modification of the C-terminal dehydroalanine | Results in a new derivative with potentially altered activity | Thioactin mdpi.com |
| Changes in the macrocycle size | Determines the mechanism of action (e.g., binding to different ribosomal sites) | Micrococcin P1 (26-membered ring) mdpi.com |
| Stereochemistry of amino acid residues | Influences the overall conformation and binding affinity | Tenuecyclamides A-D mdpi.com |
These systematic studies underscore the delicate interplay between the various structural components of this compound and its biological function, paving the way for the rational design of new analogues with improved properties.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. nih.gov For this compound and related thiopeptides, several key pharmacophoric elements have been identified as crucial for their antibacterial action.
The core pharmacophore of thiopeptides like this compound includes:
A polyheterocyclic backbone: This rigid structure, composed of multiple thiazole and oxazole rings, is fundamental for interaction with the bacterial ribosome. mdpi.comresearchgate.net
Dehydroamino acid residues: These residues, particularly in the tail region, are important for specific biological responses. nih.gov
A central six-membered nitrogen-containing ring: This feature is characteristic of many thiopeptide antibiotics and is essential for their structural integrity and biological activity. core.ac.ukcardiff.ac.uk
The following table outlines the key pharmacophoric features and their proposed roles in the biological activity of this compound.
| Pharmacophoric Element | Proposed Role in Biological Activity |
| Thiazole and Oxazole Rings | Form the rigid core structure necessary for target binding. mdpi.comresearchgate.net |
| Dehydroalanine Residues | Contribute to specific interactions and biological responses. nih.gov |
| Central Pyridine (B92270)/Piperidine Ring | Essential for the overall three-dimensional shape and stability. core.ac.ukcardiff.ac.uk |
| Amino Acid Side Chains | Modulate binding affinity and specificity. researchgate.net |
The identification of these pharmacophoric elements provides a blueprint for designing new molecules that retain the desired biological activity while potentially having improved pharmacological properties.
Rational Design and Synthesis of this compound Analogues
The insights gained from SAR studies and pharmacophore identification have fueled the rational design and synthesis of this compound analogues. researchgate.netresearchgate.netresearchgate.netnih.gov The goal of these synthetic efforts is often to simplify the complex natural product structure while retaining or enhancing its biological activity, or to probe the function of specific structural motifs.
One approach involves the synthesis of the core heterocyclic systems of thiopeptides. For example, the Bohlmann-Rahtz pyridine synthesis has been adapted to create the central pyridine domain found in many of these antibiotics. core.ac.uk This allows for the generation of a library of analogues with variations in this core structure.
Another strategy focuses on modifying the peptide backbone. This can involve the substitution of natural amino acids with unnatural ones or the alteration of the heterocyclic rings. researchgate.net For instance, replacing L-valine with other amino acids or incorporating different aromatic groups can be explored to enhance biological activity. researchgate.net The synthesis of fragments of the thiopeptide structure, such as dimethyl sulfomycinamate, a key component of the related antibiotic sulfomycin, also provides valuable building blocks for creating novel analogues. jst.go.jp
The table below presents examples of synthetic strategies employed in the design of thiopeptide analogues.
| Synthetic Strategy | Description | Example Application |
| Modified Bohlmann-Rahtz Reaction | Synthesis of the central pyridine core. core.ac.uk | Creation of a library of pyridine-containing thiopeptide fragments. core.ac.uk |
| N-acylation and Cyclization | Incorporation of different amino acid residues and formation of oxazole rings. researchgate.net | Synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. researchgate.net |
| Fragment Synthesis | Stepwise synthesis of key structural components. jst.go.jp | Total synthesis of dimethyl sulfomycinamate. jst.go.jp |
| Bio-inspired aza-Diels-Alder Reaction | Biomimetic synthesis of the polyheterocyclic core. nih.gov | Synthesis of the central core of nosiheptide (B1679978). nih.gov |
These synthetic endeavors are critical for exploring the chemical space around the this compound scaffold and for developing new antibacterial agents.
Computational Approaches in this compound SAR Analysis (e.g., QSAR, Molecular Docking)
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are increasingly being used to complement experimental SAR studies of complex natural products like this compound. researchgate.net These in silico techniques can predict the biological activity of novel analogues and provide insights into their binding mechanisms at the molecular level. nih.govdibru.ac.in
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net For thiopeptide-like molecules, QSAR models can be developed using various molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters. nih.govsci-hub.st These models can then be used to predict the activity of newly designed analogues before they are synthesized, thus prioritizing the most promising candidates.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor target. mdpi.comnih.govijper.org In the case of this compound, docking studies can be used to model its interaction with the bacterial ribosome. nih.gov This can help to explain the observed SAR data at an atomic level, for example, by showing how specific structural modifications affect the binding energy and the interactions with key residues in the binding site.
The table below summarizes the application of computational methods in the study of thiopeptide antibiotics.
| Computational Method | Application in this compound SAR | Potential Insights |
| QSAR | Predicting the antibacterial activity of new analogues. nih.govnih.gov | Identification of key molecular descriptors that correlate with activity. nih.govsci-hub.st |
| Molecular Docking | Modeling the binding of this compound and its analogues to the bacterial ribosome. nih.govmdpi.com | Understanding the specific molecular interactions that govern binding affinity and selectivity. nih.gov |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for activity. nih.govplos.orgnih.gov | Guiding the design of novel scaffolds with diverse chemical structures but similar biological activity. researchgate.net |
The integration of these computational approaches with experimental studies provides a powerful platform for accelerating the discovery and optimization of new this compound-based antibiotics.
Stereochemical Influence on this compound Activity and Binding
The stereochemistry of the amino acid residues within the this compound molecule plays a critical role in determining its three-dimensional structure and, consequently, its biological activity. researchgate.netdntb.gov.ua The specific spatial arrangement of atoms is crucial for the precise fit of the antibiotic into its binding site on the bacterial ribosome.
While the stereochemistry at all chiral centers in this compound has not been fully elucidated, studies of related thiopeptides have demonstrated the importance of stereochemical configuration. mdpi.comnih.gov For example, in many lanthipeptides, the canonical stereochemistry is DL, referring to a D-configuration at the α-carbon of the former serine or threonine residues and an L-configuration at the former cysteine residues. nih.gov Deviations from this canonical stereochemistry can have a profound impact on activity.
In other related peptides, such as the tenuecyclamides, the stereochemistry of the alanine (B10760859) residues is a distinguishing feature between different members of the family. mdpi.com Similarly, the amino acid residues in promothiocin A and B, such as L-alanine and L-valine, have defined stereochemistry that is essential for their activity. mdpi.com
The table below highlights the importance of stereochemistry in related peptide antibiotics.
| Compound/Class | Stereochemical Feature | Significance |
| Lanthipeptides (general) | Canonical DL-stereochemistry of (methyl)lanthionine residues. nih.gov | Deviations can significantly alter biological activity. nih.gov |
| Tenuecyclamides A-D | Differ in the stereochemistry of alanine residues. mdpi.com | Contributes to the diversity of compounds within the family. mdpi.com |
| Promothiocin A and B | L-configuration of alanine and valine residues. mdpi.com | Essential for proper folding and target interaction. mdpi.com |
| This compound | Stereochemistry at Ala8 is not defined. nih.gov | Full stereochemical assignment is needed to fully understand its structure-activity relationship. nih.gov |
A complete understanding of the stereochemical configuration of this compound is a crucial step towards a detailed comprehension of its mechanism of action and for the rational design of potent analogues.
Chemical Synthesis and Synthetic Methodologies
Strategies for Total Chemical Synthesis of Thioxamycin
Retrosynthetic analysis is a problem-solving technique where a target molecule is recursively broken down into simpler, commercially available precursors. wikipedia.org For a molecule with the complexity of this compound, this process is crucial for identifying strategic bond disconnections and key intermediates.
Drawing parallels from the synthesis of thiostrepton (B1681307), a logical retrosynthetic analysis of this compound would disconnect the macrocycle at key amide and ester linkages, as well as strategically cleaving the molecule into several complex heterocyclic and peptide fragments. nih.gov The primary disconnections would likely target the macrocyclic ring and the peptide side chain, breaking them down into more manageable building blocks.
Proposed Key Intermediates for this compound Synthesis based on Analogy:
| Intermediate Type | Description | Rationale for Disconnection |
| Central Heterocyclic Core | A highly substituted pyridine (B92270) or dehydropiperidine ring system adorned with thiazole (B1198619) units. | This is the structural linchpin of the molecule. Its independent synthesis allows for the late-stage attachment of other fragments. |
| Peptide Fragments | Short peptide chains containing modified amino acids like dehydroalanine (B155165). | Simplifies the complex peptide backbone into smaller, more easily synthesized sequences. |
| Thiazole-Containing Units | Individual or multiple thiazole rings, which are characteristic of thiopeptides. | Allows for the use of established thiazole synthesis methodologies, such as the Hantzsch reaction. nih.gov |
| Macrocycle Precursor | A linear peptide-polyketide chain ready for macrocyclization. | The final ring-closing step is a critical and challenging transformation, best performed on an advanced, fully elaborated linear precursor. |
This approach transforms the problem of synthesizing one large, intricate molecule into the more achievable task of preparing several smaller, albeit still complex, building blocks. nih.govbeilstein-journals.org
The this compound molecule contains multiple stereocenters, making stereocontrol a paramount concern in its synthesis. The development of synthetic routes that selectively produce the desired stereoisomer is essential. mdpi.comsemanticscholar.org Strategies for achieving this include:
Substrate-Controlled Reactions: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of a new stereocenter.
Auxiliary-Controlled Reactions: Temporarily attaching a chiral auxiliary to a precursor to guide a stereoselective transformation, after which the auxiliary is removed.
Catalyst-Controlled Reactions: Employing chiral catalysts (either metal-based or organocatalysts) to induce enantioselectivity or diastereoselectivity in a reaction.
In the context of thiopeptide synthesis, asymmetric and stereoselective processes have been vital. For instance, the synthesis of the quinaldic acid fragment in the thiostrepton synthesis relied on such methods to establish the correct stereochemistry. nih.gov Similarly, constructing the bicyclic core of related natural products often involves highly diastereoselective intramolecular reactions, such as aldol (B89426) or cycloaddition reactions, to set multiple stereocenters simultaneously. mdpi.comnih.gov A synthesis of the this compound core would undoubtedly depend on a carefully orchestrated sequence of these stereoselective methods. mdpi.com
Once the key building blocks are identified through retrosynthesis, robust synthetic routes must be developed for each. These precursors are often complex molecules in their own right. Based on the structure of this compound and related compounds, these would include heterocycles and modified amino acids. nih.gov
For example, the synthesis of the central dehydropiperidine core of thiostrepton was achieved through a biomimetic aza-Diels-Alder dimerization of an azadiene intermediate. nih.gov The synthesis of thiazole-containing fragments typically involves the condensation of thioamides with α-haloketones (Hantzsch thiazole synthesis). nih.govlatticescipub.com The preparation of dehydroamino acid residues, such as the dehydroalanine found in the tail of thiostrepton, requires specialized methods starting from amino acids like serine or cysteine. nih.govacs.org These advanced intermediates are then coupled together in a convergent fashion to build the final linear precursor for macrocyclization. nih.gov
Development of Stereoselective Synthetic Routes for this compound Core Structures
Semi-Synthesis and Chemoenzymatic Approaches for this compound Derivatives
Given the immense difficulty of total synthesis, semi-synthetic and chemoenzymatic methods provide a more practical route to novel this compound derivatives for structure-activity relationship (SAR) studies. researchgate.netmdpi.com
Semi-synthesis starts with the natural product itself, isolated from its producing organism, and then uses chemical reactions to modify specific parts of the molecule. This approach bypasses the need to construct the complex core from scratch.
Chemoenzymatic synthesis combines the power of chemical synthesis with the high selectivity of biological catalysts (enzymes). beilstein-journals.orgpku.edu.cn This strategy is particularly powerful for complex natural products. nih.gov For this compound, this could involve:
Chemical synthesis of a simplified or modified linear peptide precursor.
Using a thioesterase (TE) enzyme, either from the this compound biosynthetic pathway or a related one, to perform the challenging macrocyclization step. beilstein-journals.org
Employing tailoring enzymes (e.g., oxidases, methyltransferases) to introduce final modifications to the macrocyclic scaffold with high regio- and stereoselectivity. pku.edu.cnresearchgate.net
These approaches leverage the efficiency of ribosomal synthesis or chemical peptide synthesis for the backbone and the specificity of enzymes for difficult transformations, providing streamlined access to a variety of derivatives. nih.gov
Development of Novel Synthetic Methodologies for this compound Analogue Generation
The generation of this compound analogues is crucial for optimizing its biological activity and improving its pharmacological properties. This requires the development of flexible and efficient synthetic methodologies. openaccessjournals.com Strategies like Divergence-Oriented Synthesis (DOS) and Analogue-Oriented Synthesis (AOS) are designed to produce libraries of structurally diverse compounds from a common intermediate. openaccessjournals.comrsc.org
For this compound, a novel synthetic platform could be designed to:
Vary the Heterocyclic Core: Develop modular syntheses where different substituted pyridines or other nitrogen heterocycles can be readily incorporated.
Modify the Peptide Sequence: Utilize solid-phase peptide synthesis (SPPS) to rapidly create a wide range of linear precursors with different amino acid sequences. beilstein-journals.orgnih.gov
Alter Macrocycle Size and Composition: Synthesize precursors of varying lengths to generate macrocycles of different sizes, potentially altering the biological target.
These modern synthetic strategies move beyond the synthesis of a single target and focus on creating a platform for the systematic exploration of the surrounding chemical space. chemrxiv.orgdrugdesign.org
Challenges and Breakthroughs in this compound Synthesis
The synthesis of this compound and its congeners is fraught with challenges, but overcoming them has led to significant breakthroughs in synthetic organic chemistry.
Key Synthetic Challenges:
| Challenge | Description |
| Structural Complexity | The sheer number of atoms, rings, and stereocenters makes the synthetic route inherently long and complex. researchgate.net |
| Stereochemical Control | Establishing the correct relative and absolute stereochemistry across dozens of chiral centers is a major hurdle. mdpi.com |
| Heterocycle Formation | The construction of the multiple thiazole rings and the central pyridine core requires robust and high-yielding reactions. |
| Macrocyclization | The ring-closing step to form the large 35-membered macrocycle of this compound is entropically disfavored and can be low-yielding. latticescipub.com |
| Chemical Sensitivity | The molecule contains numerous sensitive functional groups (e.g., dehydroamino acids, esters) that are prone to degradation under harsh reaction conditions. nih.gov |
Notable Breakthroughs: Breakthroughs in the broader field of thiopeptide synthesis, which are directly applicable to this compound, include the development of biomimetic strategies. A prime example is the use of an aza-Diels-Alder reaction to construct the dehydropiperidine core of thiostrepton, mimicking a proposed biosynthetic step. nih.govnih.gov Another significant advance is the successful application of chemoenzymatic strategies, which use enzymes to perform difficult late-stage transformations like epoxidations or cyclizations on synthetic substrates, combining the flexibility of chemical synthesis with the precision of biocatalysis. pku.edu.cnresearchgate.net The development of new coupling reagents and protective group strategies that are compatible with the sensitive functionalities of these molecules also represents a major advance. nih.gov
Biological Activities and Preclinical Investigations in Vitro and Ex Vivo Focus
Spectrum and Potency of Antimicrobial Activity of Thioxamycin
This compound is a peptide antibiotic that contains thiazole (B1198619) and oxazole (B20620) rings. nih.gov It was first isolated from the culture broth of a Streptomyces species. nih.govmdpi.com Research has focused on its activity against various bacteria.
In vitro studies have demonstrated that this compound possesses a notable spectrum of antibacterial activity. nih.govjst.go.jp It is effective against aerobic Gram-positive bacteria. nih.govmdpi.com Furthermore, its activity extends to both anaerobic Gram-positive and anaerobic Gram-negative bacteria. nih.govmdpi.comjst.go.jp
While the specific Minimum Inhibitory Concentration (MIC) values from the original characterization studies are not detailed in the available literature, the established spectrum indicates a significant potential for antibacterial applications against these classes of microorganisms.
| Bacterial Class | Activity Reported | Source |
|---|---|---|
| Aerobic Gram-Positive | ✓ | nih.govmdpi.com |
| Anaerobic Gram-Positive | ✓ | nih.govmdpi.com |
| Anaerobic Gram-Negative | ✓ | nih.govmdpi.com |
| Aerobic Gram-Negative | Not Reported |
Based on available scientific literature, there are no specific studies or data confirming the antifungal activity of this compound. While other compounds within the broader thiopeptide antibiotic class have been noted for antifungal properties, this activity has not been specifically reported for this compound itself. researchgate.net
There is no specific scientific evidence or data to suggest that this compound possesses antiviral activity. researchgate.net
Antifungal Activity (if applicable)
Anticancer Activity in Cell Lines and Preclinical Models (Non-Human)
There are no specific research findings in the available literature that demonstrate or investigate the anticancer activity of this compound in cell lines or non-human preclinical models. researchgate.netsci-hub.st Although the thiopeptide class of antibiotics, to which this compound belongs, has been explored for potential anticancer effects, these investigations have not specifically included this compound. nih.gov
Consistent with the lack of general anticancer studies, no research is available that specifically examines the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells.
Other Significant Biological Activities of this compound (e.g., antiparasitic, enzyme inhibition)
This compound, a member of the thiopeptide class of antibiotics, demonstrates a range of biological activities beyond its antibacterial properties, including notable antiparasitic effects and specific enzyme inhibition. These activities have been primarily characterized through in vitro and ex vivo investigations.
Antiparasitic Activity
The antiparasitic potential of thiopeptides, the family to which this compound belongs, has been a subject of scientific inquiry. Research has highlighted their activity against the malaria parasite, Plasmodium falciparum. mdpi.comcardiff.ac.ukresearchgate.net Thiopeptides are understood to exert their antiplasmodial effects by targeting protein synthesis within the apicoplast of the parasite. mdpi.com The apicoplast is a non-photosynthetic plastid essential for the survival of many parasitic protozoa, and its resemblance to prokaryotic systems makes it a viable target for antibiotics like thiopeptides. mdpi.com While the broader class of thiopeptides has shown anti-malarial activity, specific in vitro studies detailing the potency of this compound against Plasmodium falciparum are part of the collective understanding of this compound class's potential. mdpi.comcardiff.ac.ukresearchgate.net
Some studies have reported that certain thiopeptides exhibit strong in vitro activity against Plasmodium falciparum. mdpi.com The mechanism of action is believed to involve the inhibition of protein synthesis within the parasite. mdpi.com
| Biological Activity | Details | Supporting Evidence |
| Antiparasitic | Thiopeptides, including this compound, show antiplasmodial activity against Plasmodium falciparum. mdpi.comcardiff.ac.ukresearchgate.net | The mechanism is attributed to the inhibition of protein synthesis in the parasite's apicoplast. mdpi.com |
Enzyme Inhibition
This compound's activity as an enzyme inhibitor has been noted, particularly in the context of inducing the tipA promoter. mdpi.com The tipA gene is associated with resistance to thiostrepton (B1681307), another thiopeptide antibiotic. mdpi.com The induction of this promoter by this compound suggests an interaction with the regulatory mechanisms of bacterial gene expression. mdpi.com
Furthermore, some thiopeptide antibiotics have been identified as inhibitors of the proteasome, a key enzyme complex in eukaryotic cells responsible for protein degradation. mdpi.com While specific studies on this compound's direct proteasome inhibitory activity are part of the broader investigation into thiopeptides, the potential for this mechanism exists within its chemical class. mdpi.com The inhibition of the proteasome is a significant therapeutic strategy in various diseases, including cancer. mdpi.com
| Enzyme Interaction | Description | Significance |
| tipA Promoter Induction | This compound has been shown to induce the tipA promoter. mdpi.com | This activity indicates an interaction with bacterial gene expression regulation. mdpi.com |
| Potential Proteasome Inhibition | Some thiopeptides inhibit the proteasome. mdpi.com | This suggests a potential mechanism for broader biological activities, although specific data for this compound is part of the class-wide understanding. mdpi.com |
Synergistic and Antagonistic Interactions with Other Biologically Active Compounds
The potential for this compound to interact with other bioactive compounds, leading to synergistic or antagonistic effects, is an important area of research for its therapeutic application.
Synergistic Interactions
In vitro studies have demonstrated that derivatives of thiopeptides can act synergistically with other antibiotics. For instance, certain thiopeptide derivatives have been shown to work in concert with clarithromycin (B1669154) to inhibit the growth of Mycobacterium avium complex (MAC) within macrophages. researchgate.net Another example within the thiopeptide class involves a compound designated as MP1, which exhibited a synergistic effect when combined with rifampicin (B610482) against multidrug-resistant Staphylococcus aureus (MRSA) in a murine skin infection model. researchgate.net These findings suggest that this compound could potentially enhance the efficacy of other antimicrobial agents, a strategy that is crucial for combating antibiotic resistance. researchgate.net
| Compound Combination | Organism | Observed Effect |
| Thiopeptide derivatives + Clarithromycin | Mycobacterium avium complex (MAC) | Synergistic inhibition of intracellular growth. researchgate.net |
| MP1 (a thiopeptide) + Rifampicin | Multidrug-resistant Staphylococcus aureus (MRSA) | Synergistic effect in a murine skin infection model. researchgate.net |
Antagonistic Interactions
Currently, there is a lack of specific research findings in the reviewed scientific literature detailing any antagonistic interactions between this compound and other biologically active compounds.
Mechanisms of Resistance to Thioxamycin
Molecular Basis of Acquired and Intrinsic Resistance to Thioxamycin
Bacterial resistance to antimicrobial agents can be either intrinsic or acquired. nih.govumn.edu Intrinsic resistance is a natural, inherent trait of an organism, which may be due to a lack of the specific target for the drug, the impermeability of the cell envelope, or the innate production of inactivating enzymes. umn.eduwho.int Acquired resistance, on the other hand, results from genetic changes in a previously susceptible bacterium, often through mutation or horizontal gene transfer of resistance-conferring genes. umn.eduwho.int
In the context of thiopeptides like this compound, both intrinsic and acquired resistance mechanisms are observed. Acquired resistance can occur through the transfer of mobile genetic elements such as plasmids and transposons, which can carry single or multiple resistance determinants. nih.gov This horizontal gene transfer allows for the rapid dissemination of resistance among bacterial populations. geneticsmr.org
A key molecular mechanism of resistance to some thiopeptides involves the modification of ribosomal RNA (rRNA). For instance, in the berninamycin-producing Streptomyces bernensis, a gene encoding an rRNA methylase has been identified. frontiersin.org This enzyme catalyzes the specific methylation of the 23S rRNA, which prevents the binding of the thiopeptide to the ribosome, its primary target. frontiersin.org However, it is noteworthy that in the biosynthetic gene cluster of geninthiocin (B130505) B, a thiopeptide structurally similar to this compound, no such methylase gene has been found, suggesting alternative resistance mechanisms may be at play. frontiersin.org
Role of Efflux Pump Mechanisms in this compound Resistance
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of structurally diverse compounds, including antibiotics, from the cell. nih.govnih.gov This action lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its effect. reactgroup.orgmdpi.com Efflux pumps are a common mechanism of both intrinsic and acquired resistance and can contribute to multidrug resistance (MDR), where a bacterium is resistant to multiple classes of antibiotics. nih.govfrontiersin.org
The overexpression of efflux pumps is a significant factor in the development of antibiotic resistance. jidc.org Bacteria can up-regulate the expression of existing efflux pump genes or acquire new pumps through horizontal gene transfer, leading to increased resistance. geneticsmr.org These pumps are not only involved in antibiotic resistance but also play roles in other cellular processes such as stress response, virulence, and biofilm formation. nih.gov
While the direct role of specific efflux pumps in this compound resistance is not extensively detailed in the provided search results, the general importance of efflux mechanisms in resistance to various antibiotics is well-established. geneticsmr.orgmdpi.com It is plausible that efflux pumps contribute to resistance against this compound, given their broad substrate specificity.
Target Modification and Bypass Mechanisms Conferring this compound Resistance
Altering the molecular target of an antibiotic is a prevalent resistance strategy employed by bacteria. reactgroup.orgmdpi.com This can involve point mutations in the genes encoding the target, enzymatic modification of the target site, or the production of an alternative, resistant target (target bypass). mdpi.comfrontiersin.org These changes reduce the binding affinity of the antibiotic to its target, rendering it less effective. nih.gov
For many thiopeptides, the primary target is the 50S ribosomal subunit, specifically the complex of 23S rRNA and the L11 protein, leading to the inhibition of protein synthesis. frontiersin.org Resistance can arise from modifications to this target. A classic example is the methylation of 23S rRNA, which prevents thiopeptide binding. frontiersin.org
Another form of target modification involves the production of alternative proteins that can substitute for the antibiotic-inhibited target. reactgroup.org For example, in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics, allowing cell wall synthesis to continue in the presence of the drug. mdpi.com While specific examples for this compound are not detailed, the principle of target modification and bypass remains a critical area of investigation for understanding resistance to this class of antibiotics.
Enzymatic Inactivation of this compound by Resistant Organisms
Enzymatic inactivation is a major mechanism of antibiotic resistance where bacteria produce enzymes that chemically modify or degrade the antibiotic molecule, rendering it inactive. nih.govlumenlearning.com This can occur through hydrolysis, group transfer, or redox reactions. mdpi.com
A well-known example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillins and cephalosporins. mdpi.com Other examples include enzymes that modify aminoglycosides, chloramphenicol, and rifamycins (B7979662) by adding chemical groups that prevent the antibiotic from binding to its target. nih.gov
In the context of thiopeptides, a specific resistance mechanism involves the sequestration of the antibiotic by a protein. The TipA protein from Streptomyces lividans can bind to various thiopeptide antibiotics, including thiostrepton (B1681307), effectively sequestering them and preventing them from reaching the ribosome. nih.govresearchgate.net This sequestration constitutes a resistance mechanism. nih.gov While direct enzymatic inactivation of this compound by cleavage or modification is not explicitly described in the provided results, the existence of such sequestration proteins points to sophisticated bacterial defense strategies against thiopeptides.
Research Strategies to Overcome this compound Resistance
Overcoming antibiotic resistance is a critical challenge in modern medicine. Research efforts are focused on several key strategies. One promising approach is the development of efflux pump inhibitors (EPIs). nih.govjidc.org EPIs are compounds that can block the activity of efflux pumps, thereby restoring the efficacy of existing antibiotics. jidc.org
Another strategy involves the development of new antibiotic analogs with improved pharmacological properties that may be less susceptible to existing resistance mechanisms. frontiersin.org The generation of new thiopeptide derivatives is an active area of research with the potential to combat resistant pathogens. frontiersin.orgresearchgate.net
Furthermore, combining antibiotics with other agents can be an effective strategy. For instance, combining a thiopeptide with another antibiotic could create a synergistic effect or prevent the emergence of resistance. researchgate.net Understanding the intricate molecular details of resistance mechanisms is fundamental to designing these novel therapeutic approaches. geneticsmr.org
Advanced Research Methodologies and Analytical Techniques Applied to Thioxamycin Research
Application of High-Resolution Mass Spectrometry in Thioxamycin Metabolomics and Biosynthetic Studies
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of this compound and its analogs. nih.govresearchgate.netthermofisher.com Its high sensitivity and mass accuracy are crucial for distinguishing between the numerous structurally similar metabolites produced by Streptomyces species. nih.govanimbiosci.org In metabolomic studies, HRMS coupled with liquid chromatography (LC-HRMS) allows for the comprehensive profiling of the metabolome of this compound-producing strains. nih.govanimbiosci.org This untargeted approach can identify novel this compound derivatives and provide insights into the metabolic state of the organism under different conditions. animbiosci.org
In the realm of biosynthetic studies, HRMS is indispensable for tracking the incorporation of stable isotope-labeled precursors into the this compound scaffold. nih.gov This enables the detailed mapping of the biosynthetic pathway, identifying the origins of the various structural motifs within the molecule. nih.govmdpi.com For instance, feeding experiments with labeled amino acids followed by HRMS analysis of the produced this compound can confirm the building blocks of the peptide backbone. nih.gov Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information that aids in the characterization of new thiopeptide variants. nih.govplos.org The molecular formula of this compound, C52H48N16O15S4, was determined through a combination of elemental analysis and mass spectrometry. jst.go.jp
Table 1: Applications of High-Resolution Mass Spectrometry in this compound Research
| Application Area | Specific Technique | Key Findings and Contributions |
| Metabolomics | LC-HRMS | Comprehensive profiling of secondary metabolites in producing strains. nih.govanimbiosci.org |
| Detection and identification of novel this compound derivatives. jst.go.jp | ||
| Biosynthetic Studies | Isotope Labeling with HRMS | Tracing the incorporation of precursors to elucidate the biosynthetic pathway. nih.govmdpi.com |
| Tandem MS (MS/MS) | Structural characterization of this compound and its analogs through fragmentation analysis. nih.govplos.org | |
| Confirmation of the molecular formula. jst.go.jp |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. auremn.org.brnih.govgriffith.edu.au For a complex peptide like this compound, 1D and 2D NMR experiments are essential for elucidating its planar structure and stereochemistry. mdpi.com Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are employed to assign proton and carbon signals and to establish through-bond and through-space connectivities. nih.gov
NOESY experiments are particularly crucial for conformational analysis, as they provide information about the spatial proximity of protons, which can be translated into distance restraints for molecular modeling. nih.govmdpi.com These data, combined with coupling constants derived from 1D spectra, allow for the determination of the preferred conformation of the macrocyclic rings and the orientation of the side chains. organicchemistrydata.org Furthermore, NMR is invaluable for studying the interactions between this compound and its biological targets, such as the ribosome. japtamers.co.ukucibio.ptnih.gov Chemical shift perturbation studies, where the NMR spectrum of this compound is monitored upon addition of its target, can identify the specific residues involved in the binding interface. japtamers.co.uk
Table 2: NMR Techniques in this compound Structural and Interaction Analysis
| NMR Experiment | Information Gained | Relevance to this compound Research |
| 1D NMR (¹H, ¹³C) | Chemical shifts, coupling constants. | Initial structural characterization and determination of local stereochemistry. mdpi.com |
| 2D COSY/TOCSY | Through-bond proton-proton connectivities. | Assignment of amino acid spin systems. nih.gov |
| 2D NOESY/ROESY | Through-space proton-proton proximities. | Determination of 3D conformation and folding. nih.govmdpi.com |
| 2D HSQC/HMBC | One-bond and long-range proton-heteroatom correlations. | Complete assignment of proton and carbon spectra. nih.gov |
| Chemical Shift Perturbation | Changes in chemical shifts upon ligand binding. | Mapping the binding site of this compound on its target. japtamers.co.uk |
X-ray Crystallography in the Study of this compound-Target Complexes
X-ray crystallography provides high-resolution, three-dimensional structures of molecules in the solid state. nih.govmigrationletters.com While obtaining suitable crystals of a flexible molecule like this compound alone can be challenging, co-crystallization with its biological target, such as the ribosome or specific ribosomal proteins like L11, has been a successful strategy for other thiopeptides. researchgate.netcrystalsfirst.com This technique offers an atomic-level view of the binding pocket and the specific interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. nih.govcrystalsfirst.com
Such detailed structural information is invaluable for understanding the mechanism of action of this compound and for the rational design of new derivatives with improved properties. migrationletters.com The insights gained from the crystal structure of a this compound-target complex can guide synthetic efforts to modify the antibiotic in ways that enhance its binding affinity or overcome resistance mechanisms. saromics.com Although a specific crystal structure for a this compound-target complex is not yet available in the public domain, information from related thiopeptide-ribosome structures provides a strong basis for homology modeling and understanding its mode of action. researchgate.netncsu.edu
Advanced Cell Biology and Molecular Biology Techniques in this compound Mechanism of Action Studies
Understanding how this compound exerts its antibacterial effect requires a combination of advanced cell and molecular biology techniques. praxilabs.comexcedr.com Reporter gene assays, such as those utilizing the tipA promoter, have been instrumental in the discovery of thiopeptides, including this compound, that induce this promoter. mdpi.comnih.gov The tipA promoter is activated in the presence of certain thiopeptides, providing a sensitive screen for this class of antibiotics. mdpi.com
To pinpoint the molecular target, in vitro translation assays are employed. These cell-free systems allow researchers to assess the effect of this compound on protein synthesis. By systematically testing its impact on different stages of translation (initiation, elongation, termination), it has been shown that thiopeptides typically inhibit protein synthesis by binding to the ribosome. researchgate.net Further molecular biology techniques, such as site-directed mutagenesis of ribosomal RNA or ribosomal proteins, can then be used to identify the specific nucleotides or amino acid residues that are critical for this compound binding and activity. researchgate.netneb.com
Genomic and Proteomic Approaches in this compound Resistance Research
The emergence of antibiotic resistance is a major challenge. frontiersin.org Genomic and proteomic approaches are powerful tools for investigating the mechanisms by which bacteria become resistant to this compound. nih.govnih.govfrontiersin.org
Genomic Approaches: Whole-genome sequencing of this compound-resistant mutants allows for the identification of genetic alterations that confer resistance. frontiersin.org Comparing the genomes of resistant strains to their susceptible counterparts can reveal mutations in genes encoding the drug target (e.g., 23S rRNA or ribosomal protein L11), drug efflux pumps, or enzymes that modify the antibiotic. researchgate.netfrontiersin.org For instance, resistance to thiopeptides is often associated with mutations in the gene encoding the ribosomal protein L11 or in the 23S rRNA. researchgate.net Additionally, the discovery of biosynthetic gene clusters (BGCs) through genome mining can reveal self-resistance mechanisms in the producing organism itself, such as the presence of genes encoding rRNA methyltransferases that prevent the antibiotic from binding to the ribosome. frontiersin.orggoogle.com
Proteomic Approaches: Proteomics involves the large-scale study of proteins. nih.gov By comparing the proteomes of bacteria grown in the presence and absence of this compound, researchers can identify changes in protein expression that are part of the cellular response to the antibiotic. nih.govfrontiersin.org Techniques like 2D-gel electrophoresis or more advanced mass spectrometry-based methods (e.g., label-free quantification or SILAC) can reveal the upregulation of efflux pumps, stress response proteins, or enzymes involved in metabolic pathways that help the bacteria survive the antibiotic challenge. nih.govmdpi.com This information provides a functional context to the genomic data and helps to build a comprehensive picture of the resistance mechanisms. frontiersin.org
Table 3: Genomic and Proteomic Techniques in this compound Resistance Studies
| Approach | Specific Technique | Key Insights |
| Genomics | Whole-Genome Sequencing | Identification of mutations in target genes (e.g., 23S rRNA, rplK). researchgate.netfrontiersin.org |
| Genome Mining | Discovery of resistance genes within the biosynthetic gene cluster. frontiersin.org | |
| Proteomics | Differential Proteomics (e.g., LC-MS/MS) | Identification of proteins upregulated in response to this compound, such as efflux pumps or stress proteins. nih.govnih.govfrontiersin.org |
| Understanding the functional response of bacteria to antibiotic stress. frontiersin.orgmdpi.com |
Computational Chemistry and Cheminformatics for this compound Research
Computational chemistry and cheminformatics play a crucial role in modern drug discovery and are increasingly applied to the study of natural products like this compound. metabolomicsworkbench.org These in silico methods complement experimental approaches and can accelerate research by providing predictive insights.
Molecular modeling and docking simulations can be used to predict the binding mode of this compound to its ribosomal target. naturalproducts.net Using the crystal structures of related thiopeptide-ribosome complexes as templates, a model of the this compound-ribosome interaction can be built. researchgate.net These models can then be used to rationalize structure-activity relationships and to guide the design of new this compound derivatives with potentially improved activity or altered target specificity. Cheminformatics tools are used to manage and analyze the large datasets generated in this compound research, including chemical structures, biological activity data, and spectroscopic information. metabolomicsworkbench.orgnaturalproducts.net Databases of natural products often include cheminformatic descriptors for compounds like this compound, which can be used for virtual screening and to identify other compounds with similar properties. metabolomicsworkbench.org
Future Research Directions and Translational Potential
Exploration of Novel Thioxamycin Analogues with Enhanced Biological Properties
A key area of future research lies in the design and synthesis of novel this compound analogues with improved biological characteristics. The inherent structural complexity of this compound provides a rich scaffold for chemical modification to enhance its potency, broaden its spectrum of activity, and improve its pharmacological properties. frontiersin.org
Researchers have successfully synthesized analogues of the related antibiotic thiolactomycin (B1682310) (TLM) with enhanced activity against Mycobacterium tuberculosis. nih.gov By modifying the side chain at position 5 of the thiolactone ring, scientists were able to generate derivatives with significantly improved inhibitory effects on mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. nih.gov For instance, a 5-tetrahydrogeranyl substituent resulted in a notable increase in activity against M. tuberculosis compared to the parent compound. nih.gov This approach of targeted modification of specific structural motifs could be applied to this compound to generate a library of new compounds for biological screening.
The development of chemoenzymatic synthesis strategies offers a powerful tool for creating diverse analogues. nih.gov This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, allowing for the generation of complex molecules that would be difficult to produce through purely chemical or biological means. nih.govfrontiersin.org By leveraging enzymes from the this compound biosynthetic pathway, it may be possible to introduce a wide range of chemical modifications, leading to the discovery of analogues with superior therapeutic profiles. nih.gov
Further Elucidation of this compound Biosynthetic Pathways for Targeted Diversification
A thorough understanding of the biosynthetic pathway of this compound is fundamental for its targeted diversification. frontiersin.org Thiopeptides like this compound are ribosomally synthesized and post-translationally modified peptides (RiPPs). frontiersin.org Their biosynthesis involves a precursor peptide that undergoes a series of enzymatic modifications, including heterocyclization and dehydration, to form the final complex structure. frontiersin.org
Genome mining and heterologous expression of biosynthetic gene clusters are powerful techniques to unravel these pathways. nih.gov By identifying and characterizing the enzymes responsible for each step of this compound biosynthesis, researchers can gain the ability to manipulate the pathway to produce novel derivatives. nih.gov For example, altering the substrate specificity of key enzymes could lead to the incorporation of non-natural amino acids or the formation of different heterocyclic rings, resulting in a diverse array of new this compound-related compounds. google.com
Chemoproteomics, a technique that uses chemical probes to identify protein-substrate interactions, has also emerged as a valuable tool for elucidating biosynthetic pathways of natural products. frontiersin.org This approach could be employed to identify and characterize the enzymes involved in this compound biosynthesis, accelerating the discovery of new biocatalysts for targeted diversification. frontiersin.org
Discovery of New Biological Targets and Activities for this compound
While thiopeptides are primarily known for their antibacterial activity through the inhibition of protein synthesis, there is a growing body of evidence suggesting they possess a much broader range of biological functions. mdpi.com Thiopeptides have been shown to exhibit anticancer, antiplasmodial, immunosuppressive, and antifungal activities. mdpi.com This suggests that this compound and its analogues may have therapeutic potential beyond their use as antibiotics.
Future research should focus on screening this compound and its derivatives against a wide range of biological targets to uncover new therapeutic applications. nih.gov The development of collections of natural product-derived compounds with diverse structures can lead to the discovery of novel biological activities. nih.gov High-throughput screening methods, coupled with advanced analytical techniques, can facilitate the identification of new targets and mechanisms of action. mdpi.com
Furthermore, the re-engineering of natural products to engage new biological targets is a promising strategy. nih.gov By making significant structural modifications to this compound, it may be possible to create compounds that interact with entirely new cellular pathways, opening up possibilities for treating a variety of diseases. nih.gov
Addressing Resistance Challenges through Rational this compound Design and Combination Therapies
The emergence of antibiotic resistance is a major global health threat, and thiopeptides like this compound are considered promising candidates to combat drug-resistant pathogens. researchgate.net They have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. researchgate.net
However, bacteria can develop resistance to thiopeptides through mechanisms such as target modification or efflux pumps that actively remove the antibiotic from the cell. reactgroup.orgmdpi.comnih.gov Understanding these resistance mechanisms is crucial for designing new this compound analogues that can evade them. reactgroup.org For example, if resistance is due to a specific mutation in the ribosomal target, analogues could be designed to bind to a different site on the ribosome.
Combination therapy, where this compound is used in conjunction with other antibiotics, is another promising strategy to overcome resistance. researchgate.net Synergy studies can identify combinations of drugs that are more effective than either drug alone. researchgate.net For instance, combining a thiopeptide with an antibiotic that has a different mechanism of action could make it more difficult for bacteria to develop resistance to both drugs simultaneously.
Potential for Synthetic Biology and Chemoenzymatic Production of this compound and its Derivatives
The large-scale production of this compound and its derivatives for clinical use presents a significant challenge due to the complexity of the molecule. mdpi.com Traditional chemical synthesis is often inefficient and costly for such complex natural products. mdpi.com Synthetic biology offers a promising alternative for the sustainable and scalable production of these compounds. vttresearch.comankurcapital.com
By engineering microbial cell factories, such as Saccharomyces cerevisiae or Escherichia coli, it is possible to heterologously express the entire this compound biosynthetic pathway. mdpi.comnih.gov This allows for the production of the natural product and its derivatives through fermentation, which can be a more cost-effective and environmentally friendly approach. mdpi.com Synthetic biology tools can be used to optimize the production host and the biosynthetic pathway to achieve high yields. nih.govnih.gov
Chemoenzymatic synthesis, as mentioned earlier, also holds great potential for the production of this compound and its derivatives. nih.govfrontiersin.orgrsc.org This hybrid approach combines the strengths of chemical synthesis for creating precursor molecules with the efficiency and selectivity of enzymes for carrying out complex transformations. chemrxiv.org This can enable the production of a wide range of novel analogues that would be difficult to access through other means. nih.gov
Broader Implications of this compound Research for Natural Product Drug Discovery and Chemical Biology
The research on this compound has broader implications that extend beyond the development of this specific compound. It contributes to the wider field of natural product drug discovery and chemical biology in several ways.
The study of this compound and other thiopeptides highlights the vast and largely untapped chemical diversity present in nature. mdpi.comresearchgate.net These complex molecules serve as a source of inspiration for the design of new drugs and chemical probes to study biological processes. nih.gov The elucidation of their intricate biosynthetic pathways provides a toolbox of novel enzymes that can be used in synthetic biology and biocatalysis. frontiersin.orgnih.gov
Q & A
Basic: How is the chemical structure of thioxamycin elucidated, and what analytical techniques are critical for this process?
This compound’s structure, a thiopeptide with a characteristic oxazole-thiazole framework and an NH2 group (compound 63 in ), is typically resolved via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). Key steps include:
- NMR Analysis : Assigning proton and carbon signals to map the cyclic backbone and substituents.
- X-ray Crystallography : For absolute stereochemical determination if crystalline forms are obtainable.
- Comparative Studies : Aligning spectral data with known thiopeptides (e.g., thiostrepton) to identify unique features like the amino group .
Basic: What methodological approaches are used to assess this compound’s antimicrobial activity?
Standard protocols involve:
- Minimum Inhibitory Concentration (MIC) Assays : Testing against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution.
- Time-Kill Kinetics : Evaluating bactericidal vs. bacteriostatic effects.
- Synergy Studies : Combining this compound with β-lactams or glycopeptides to identify potentiation effects .
Advanced: How can researchers investigate this compound’s mechanism of action at the ribosomal level?
Advanced methodologies include:
- Ribosomal Binding Assays : Using fluorescently labeled this compound to track binding via fluorescence polarization.
- Cryo-EM Imaging : Visualizing interactions with the 50S ribosomal subunit.
- Proteomic Profiling : Identifying downstream protein synthesis disruptions via SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .
Advanced: What strategies address discrepancies in reported bioactivity data for this compound?
Contradictions (e.g., varying MIC values) require:
- Strain-Specific Analysis : Testing across diverse bacterial lineages to identify resistance mechanisms.
- Standardized Protocols : Adopting CLSI guidelines for consistency in media, inoculum size, and incubation conditions.
- Meta-Analysis : Systematically reviewing literature to isolate variables like purity or assay design .
Basic: What experimental models are suitable for studying this compound’s biosynthesis in Streptomyces?
Key models include:
- Gene Knockout Strains : Disrupting thiopeptide biosynthetic gene clusters (e.g., txm cluster) to confirm pathway roles.
- Heterologous Expression : Expressing txm genes in S. lividans to isolate intermediates.
- Precursor Feeding Studies : Using isotopically labeled amino acids to trace post-translational modifications .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives?
Approaches involve:
- Chemoenzymatic Modifications : Leveraging tailoring enzymes (e.g., methyltransferases) to alter the NH2 group.
- In Silico Docking : Predicting binding affinity changes using molecular dynamics simulations.
- In Vivo Efficacy Testing : Using murine infection models to prioritize derivatives with improved pharmacokinetics .
Basic: What genomic and metagenomic tools identify Streptomyces strains producing this compound?
- PCR Screening : Amplifying conserved thiopeptide synthetase genes (e.g., txmB).
- Metagenomic Mining : Using antiSMASH to detect biosynthetic clusters in environmental DNA.
- CRISPR-Cas9 Editing : Validating cluster functionality via targeted mutagenesis .
Advanced: How can multi-omics approaches enhance this compound research?
Integrate:
- Transcriptomics : RNA-seq to map gene expression during production phases.
- Metabolomics : LC-MS/MS to correlate secondary metabolite profiles with yield.
- Network Analysis : Identifying regulatory nodes (e.g., sigma factors) controlling biosynthesis .
Basic: What analytical techniques confirm this compound’s purity and stability?
- HPLC-PDA : Purity assessment via reverse-phase chromatography with photodiode array detection.
- Accelerated Stability Testing : Exposing samples to heat/humidity and monitoring degradation via LC-MS.
- Forced Degradation Studies : Acid/base hydrolysis to identify labile moieties .
Advanced: How can computational modeling predict this compound’s interactions with novel targets?
- Molecular Dynamics (MD) Simulations : Simulating binding to non-ribosomal targets (e.g., viral proteases).
- Machine Learning : Training models on thiopeptide bioactivity datasets to forecast efficacy.
- Pharmacophore Mapping : Defining essential chemical features for target engagement .
Notes on Methodology and Evidence
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for microbial genetic modification .
- Literature Review : Use systematic frameworks (e.g., PRISMA) to mitigate bias in data synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
